

5-Bromo-2-phenylbenzimidazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-phenylbenzimidazole**

Cat. No.: **B157647**

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties and Structure of **5-Bromo-2-phenylbenzimidazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of **5-Bromo-2-phenylbenzimidazole**. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable insights.

Chemical Properties and Structure

5-Bromo-2-phenylbenzimidazole is a halogenated derivative of 2-phenylbenzimidazole. The introduction of a bromine atom at the 5-position of the benzimidazole ring significantly influences its physicochemical and biological properties.

Table 1: Quantitative Physicochemical Data for **5-Bromo-2-phenylbenzimidazole**

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₉ BrN ₂	[1] [2]
Molecular Weight	273.13 g/mol	[1] [2]
CAS Number	1741-50-0	[1] [3]
Appearance	Light yellow to yellow solid	[4]
Storage Temperature	Room Temperature, Sealed in dry	[4]
EU Commodity Code	38220090	[1] [2]

Note: Specific melting point, boiling point, and solubility data for **5-Bromo-2-phenylbenzimidazole** are not consistently available in the cited literature. General solubility for benzimidazole derivatives is observed in organic solvents.[\[5\]](#)[\[6\]](#)

Spectral Data

The structural confirmation of **5-Bromo-2-phenylbenzimidazole** is typically achieved through various spectroscopic techniques. While a comprehensive public repository of its spectra is not readily available, data for closely related benzimidazole derivatives are well-documented.

Crystal Structure

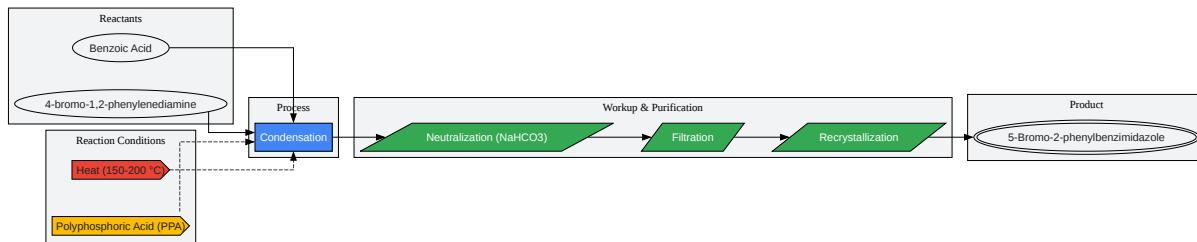
A definitive crystal structure of **5-Bromo-2-phenylbenzimidazole** with specific crystallographic data such as space group and unit cell dimensions is not readily available in the public domain. However, X-ray crystal structure analysis of other benzimidazole derivatives has been extensively reported, providing insights into the typical planarity of the benzimidazole core and the potential for intermolecular interactions like hydrogen bonding and π-π stacking.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-2-phenylbenzimidazole**, like other 2-substituted benzimidazoles, is commonly achieved through the condensation reaction of a substituted o-phenylenediamine with a carboxylic acid or an aldehyde.[\[12\]](#)[\[13\]](#)

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on common synthesis methods for benzimidazole derivatives.[\[12\]](#)[\[13\]](#)


Reaction: Condensation of 4-bromo-1,2-phenylenediamine with benzoic acid.

Materials:

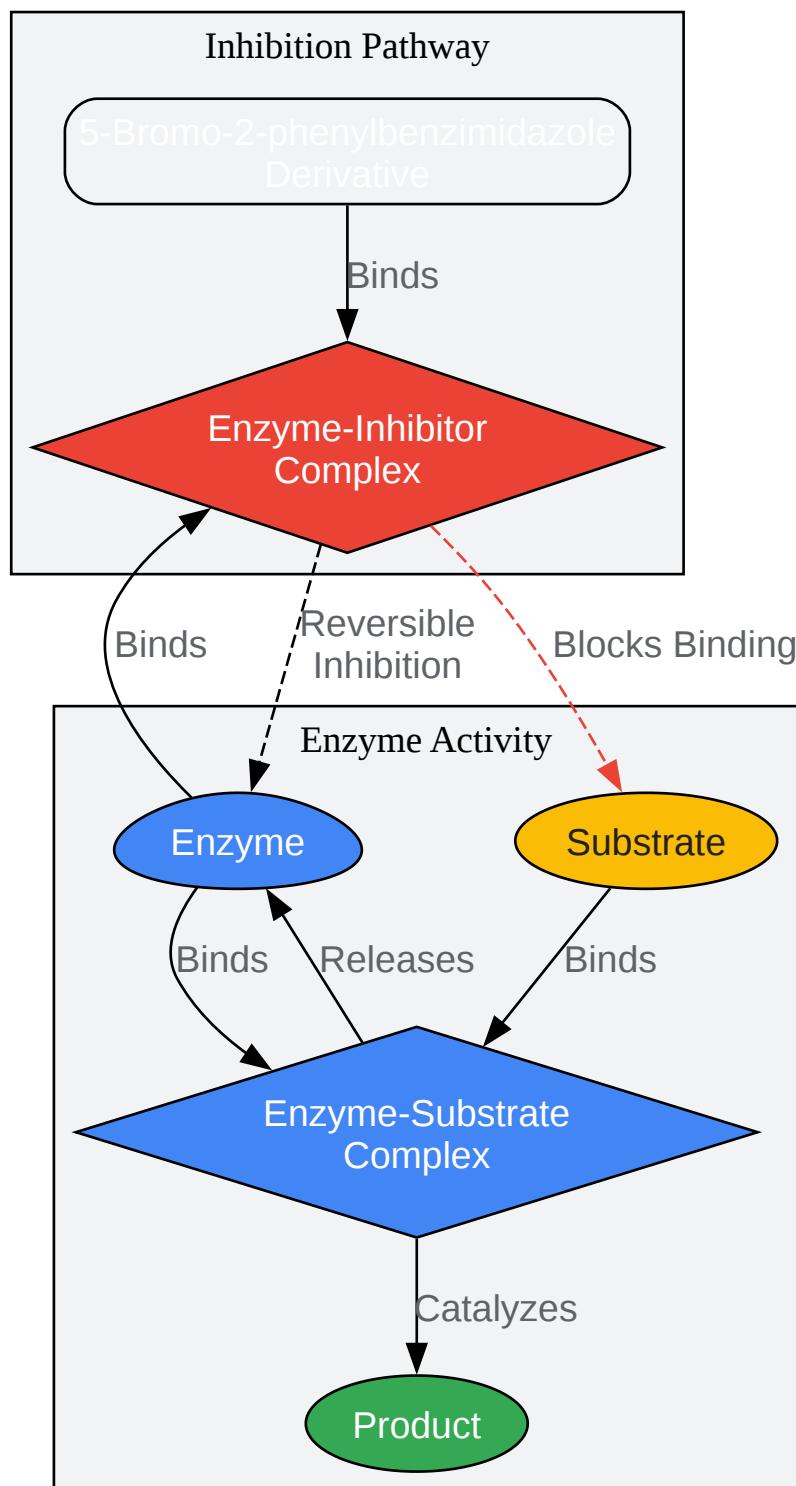
- 4-bromo-1,2-phenylenediamine
- Benzoic acid
- Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst
- Sodium bicarbonate solution (10%)
- Ethanol or methanol for recrystallization

Procedure:

- A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents) is heated in polyphosphoric acid.
- The reaction mixture is maintained at a high temperature (typically 150-200 °C) for several hours with constant stirring.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a 10% sodium bicarbonate solution to neutralize the acid.
- The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
- The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield **5-Bromo-2-phenylbenzimidazole**.

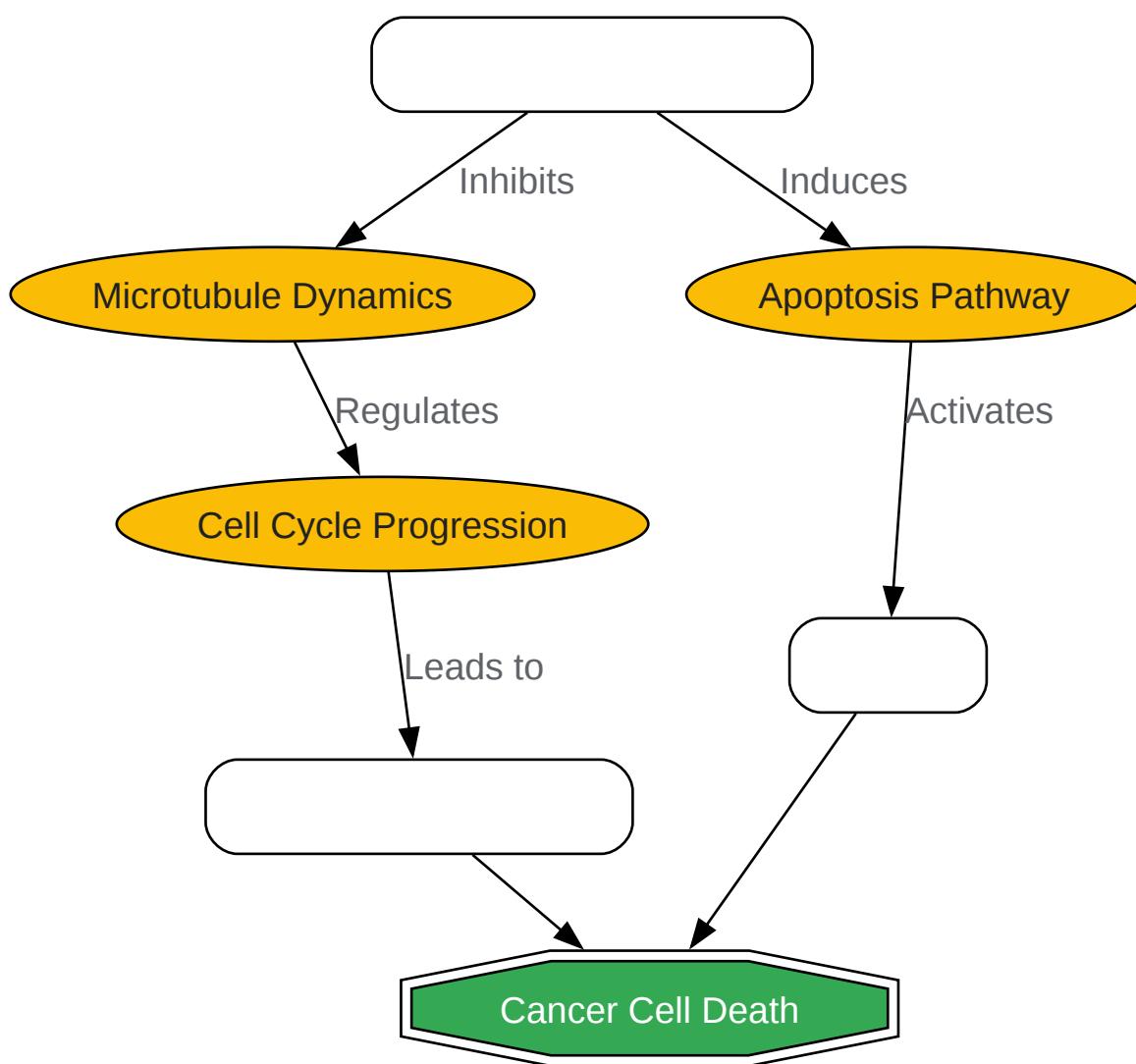
[Click to download full resolution via product page](#)

Synthetic Workflow for **5-Bromo-2-phenylbenzimidazole**


Biological Activity and Signaling Pathways

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Enzyme Inhibition


Derivatives of 5-bromo-2-aryl benzimidazole have been identified as potential dual inhibitors of α -glucosidase and urease.[\[21\]](#) This dual inhibitory action is of interest for the development of therapeutics for diabetes and peptic ulcers.

The inhibition of these enzymes can be visualized as a disruption of their normal catalytic cycle.

[Click to download full resolution via product page](#)**General Mechanism of Enzyme Inhibition**

Anticancer Potential

Various benzimidazole derivatives have demonstrated significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.[14][15][16][17] The brominated benzimidazole scaffold, in particular, has been noted for its potential in developing new anticancer agents.[14] The mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. While a specific pathway for **5-Bromo-2-phenylbenzimidazole** is not yet fully elucidated, related compounds are known to interfere with pathways involving protein kinases and microtubule formation.[22][15]

[Click to download full resolution via product page](#)

Potential Anticancer Mechanism of Benzimidazole Derivatives

Applications in Drug Development

The benzimidazole scaffold is a privileged structure in drug discovery due to its versatile biological activities.[19][20] **5-Bromo-2-phenylbenzimidazole** and its derivatives are promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and metabolic diseases.[14][21] Further research into the specific molecular targets and mechanisms of action will be crucial for translating the potential of these compounds into clinical applications.

Conclusion

5-Bromo-2-phenylbenzimidazole is a compound of significant interest with a foundation for further exploration in medicinal chemistry and drug development. While there are gaps in the publicly available quantitative data for some of its physicochemical properties and its specific crystal structure, the known biological activities of its derivatives highlight its potential as a lead compound. Future research should focus on detailed crystallographic studies, comprehensive solubility profiling, and elucidation of its precise mechanisms of action to fully harness its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [usbio.net](#) [usbio.net]
- 2. [usbio.net](#) [usbio.net]
- 3. [5-Bromo-2-phenylbenzimidazole | 1741-50-0](#) [chemicalbook.com]
- 4. [1741-50-0 CAS MSDS \(5-Bromo-2-phenylbenzimidazole\) Melting Point Boiling Point Density CAS Chemical Properties](#) [chemicalbook.com]
- 5. [A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole \(BnZ\) and Their Derivatives for Biological Efficacy - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 6. [benchchem.com](#) [benchchem.com]

- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. ias.ac.in [ias.ac.in]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of p-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [ourarchive.otago.ac.nz]
- 16. ajrconline.org [ajrconline.org]
- 17. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 19. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 20. Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α -glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of Protein Kinase C-Driven Nuclear Factor- κ B Activation: Synthesis, Structure–Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-2-phenylbenzimidazole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157647#5-bromo-2-phenylbenzimidazole-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com